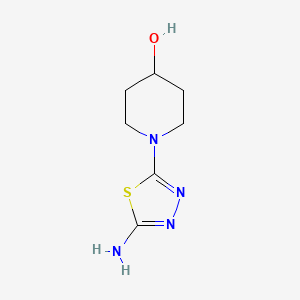
1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol is a heterocyclic compound that features a thiadiazole ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both amino and hydroxyl functional groups makes it a versatile molecule for various chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide in the presence of a base such as potassium hydroxide.
Formation of Piperidine Ring: The piperidine ring can be introduced by reacting the thiadiazole intermediate with piperidine under acidic conditions.
Final Product Formation:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .
化学反応の分析
Types of Reactions: 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiadiazole or piperidine rings .
科学的研究の応用
1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol has a wide range of scientific research applications, including:
作用機序
1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as enzyme inhibition and anticancer properties.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological activities, including analgesic and anti-inflammatory effects.
Uniqueness: The uniqueness of this compound lies in its dual functional groups (amino and hydroxyl) and the combination of the thiadiazole and piperidine rings, which provide a versatile scaffold for drug development and other applications .
類似化合物との比較
- 1,3,4-Thiadiazole-2-thiol
- 2-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
- 1-(5-Benzylthio-1,3,4-thiadiazol-2-yl)piperidine
特性
分子式 |
C7H12N4OS |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
1-(5-amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C7H12N4OS/c8-6-9-10-7(13-6)11-3-1-5(12)2-4-11/h5,12H,1-4H2,(H2,8,9) |
InChIキー |
RREJPYIWRUVJPM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(2-methylsulfanyl-5-oxopyrido[4,3-d]pyrimidin-6-yl)acetate](/img/structure/B13886150.png)
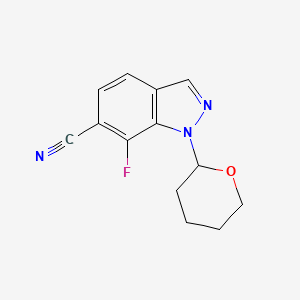
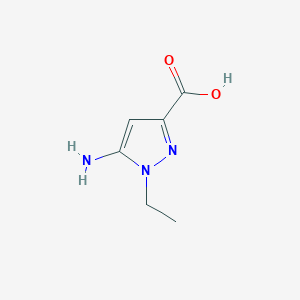

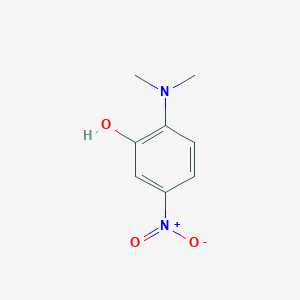
![N-[6-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-1,3-benzothiazol-2-yl]acetamide](/img/structure/B13886162.png)
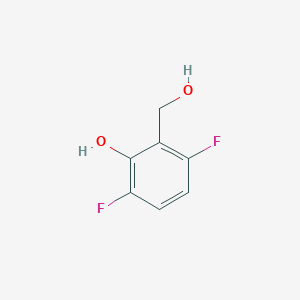
![tert-butyl N-[3-(1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate](/img/structure/B13886169.png)
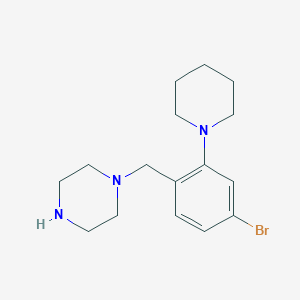
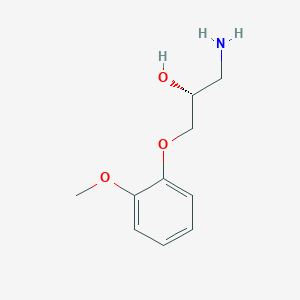
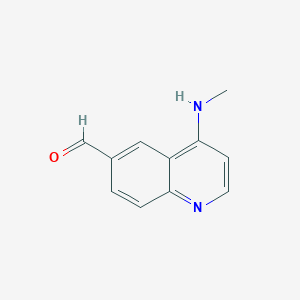
![Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13886192.png)
![4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13886208.png)
![Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13886218.png)
